molecular formula C19H22Cl2N4O4S B2812517 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1323432-08-1

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2812517
CAS No.: 1323432-08-1
M. Wt: 473.37
InChI Key: XYSKGZKCUYOIHW-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-oxazole hybrid featuring a 7-chloro-4-methoxy-substituted benzothiazole core linked to a 3-methyl-1,2-oxazole moiety via a carboxamide bridge. The morpholin-4-yl ethyl group attached to the nitrogen enhances solubility and bioavailability, a common strategy in medicinal chemistry to improve pharmacokinetic properties.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S.ClH/c1-12-11-15(28-22-12)18(25)24(6-5-23-7-9-27-10-8-23)19-21-16-14(26-2)4-3-13(20)17(16)29-19;/h3-4,11H,5-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSKGZKCUYOIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multiple stepsCommon reagents used in these reactions include 2-amino benzothiazoles, chloroethyl morpholine hydrochloride, and various coupling agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 of the benzothiazole ring undergoes nucleophilic substitution due to the electron-withdrawing effects of the adjacent thiazole sulfur.

Reaction Conditions Products Sources
Aromatic substitutionK₂CO₃, DMF, 80°C, aryl boronic acids7-Aryl derivatives
Alkoxy substitutionNaH, ROH, THF, reflux7-Alkoxybenzothiazole analogs

The methoxy group at position 4 stabilizes the ring via electron donation, directing substitution to the chlorine-bearing position under mild basic conditions.

Oxidation and Reduction Reactions

The benzothiazole sulfur and oxazole nitrogen are susceptible to redox modifications.

Reaction Reagents/Conditions Products Sources
Sulfur oxidationH₂O₂ (30%), CH₂Cl₂, 0–25°CBenzothiazole sulfoxide
Carboxamide reductionLiAlH₄, THF, –10°C to 25°CSecondary amine derivative

Oxidation of the benzothiazole sulfur proceeds regioselectively without degrading the oxazole or morpholine moieties. Reduction of the carboxamide requires stringent anhydrous conditions to prevent hydrolysis.

Hydrolysis Reactions

The carboxamide bond hydrolyzes under acidic or basic conditions, yielding fragments for derivatization.

Conditions Products Kinetics Sources
6M HCl, reflux, 12h1,2-Oxazole-5-carboxylic acid + aminet1/24ht_{1/2} \approx 4h
2M NaOH, EtOH/H₂O, 60°C, 8hCarboxylate salt + aminet1/26ht_{1/2} \approx 6h

Hydrolysis rates are slower compared to aliphatic amides due to resonance stabilization from the oxazole ring.

Coupling and Cross-Coupling Reactions

The oxazole and benzothiazole rings participate in metal-catalyzed couplings for structural diversification.

Reaction Catalyst/Reagents Products Sources
Suzuki–Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME, 90°C5-Aryl-1,2-oxazole derivatives
Buchwald–Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneMorpholine-ethylamine analogs

Coupling reactions exhibit high regioselectivity at the oxazole C-4 position due to electron density modulation by the methyl group .

Stability Under Physiological and Synthetic Conditions

The compound demonstrates moderate stability in aqueous media but degrades under UV light:

Condition Degradation Pathway Half-Life Sources
pH 7.4 buffer, 37°CHydrolysis of carboxamidet1/248ht_{1/2} \approx 48h
UV light (254 nm), 24hRing-opening of benzothiazolet1/28ht_{1/2} \approx 8h

Stabilization strategies include lyophilization and storage in amber vials under inert gas.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly against various human cancer cell lines.

In Vitro Studies

A study conducted on human cancer cell lines demonstrated the following results:

Cell LineIC50 (µM)Mechanism of Action
A4311.5Induction of apoptosis and cell cycle arrest
A5492.0Inhibition of AKT and ERK signaling pathways

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory properties, making it a potential candidate for treating conditions associated with inflammation.

Biological Evaluation

In macrophage models, the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its utility in managing inflammatory responses.

Study on A431 Cells

A detailed investigation assessed the effects of the compound on A431 cells using flow cytometry and ELISA methods. The results indicated:

  • Significant reduction in cell viability.
  • Decreased inflammatory markers at concentrations ranging from 1 µM to 4 µM.

In Vivo Models

Further studies in mouse models revealed:

  • Reduction in tumor growth.
  • Lower systemic inflammation markers, underscoring its therapeutic potential in oncology.

Mechanistic Insights

The biological activity of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride can be attributed to its ability to:

  • Induce apoptosis through mitochondrial pathways.
  • Inhibit crucial signaling pathways that promote cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazole Carboxamide Derivatives

highlights several N-substituted benzothiazole carboxamides with varying aryl groups on the thiazolidinone ring. Key comparisons include:

Compound ID Substituents on Thiazolidinone Yield (%) Key Structural Features
4g 4-Chlorophenyl 70 Chloro substituent enhances lipophilicity; moderate yield
4h 2,6-Difluorophenyl 60 Fluorine atoms improve metabolic stability
4i 2-Chloro-6-fluorophenyl 37 Mixed halogen substituents; lower yield
4l 2-Chlorophenyl (acetamide) 45 Acetamide linker alters electronic properties

Key Differences from Target Compound :

  • The 7-chloro-4-methoxy benzothiazole core may enhance target binding compared to simpler aryl groups in analogs.
Morpholine-Containing Derivatives

describes benzimidazole derivatives with morpholine-propoxy side chains (e.g., compound 3q). While structurally distinct, the morpholine moiety in both compounds likely improves aqueous solubility. The target compound’s morpholin-4-yl ethyl group may offer greater conformational flexibility compared to the rigid propoxy linker in 3q.

Research Implications and Limitations

  • Strengths : The hybrid structure combines benzothiazole’s bioactivity with oxazole’s metabolic stability, while morpholine addresses solubility limitations.
  • Gaps: No direct biological data for the target compound are available in the evidence. Further studies on cytotoxicity, enzyme inhibition, and ADME profiles are needed.

Biological Activity

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H18ClN3OSC_{13}H_{18}ClN_3OS, with a molecular weight of approximately 299.82 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer effects. A related compound demonstrated significant cytotoxicity against several cancer cell lines, including lung and breast cancer cells, with IC50 values ranging from 15.1 to 28.7 μM . The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes. For example, studies have highlighted the inhibitory effects on acetylcholinesterase and urease enzymes, which are important targets in treating neurodegenerative diseases and managing urinary infections .

Structure-Activity Relationship (SAR)

The biological activities of benzothiazole derivatives are closely linked to their structural modifications. Substituents at specific positions can enhance or diminish activity. For instance, the presence of a morpholine ring in the structure may improve solubility and bioavailability, thus enhancing therapeutic efficacy .

Case Studies

  • Antitumor Activity : In a study evaluating a series of benzothiazole derivatives, one compound exhibited broad-spectrum antitumor activity with GI50 values indicating effective inhibition across multiple cancer cell lines .
  • Anticonvulsant Effects : Another study focused on benzothiazole derivatives with acetamido groups showed promising anticonvulsant activity when tested in animal models using the maximal electroshock method .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/Activity Level
Compound AAntibacterialSalmonella typhiModerate
Compound BAnticancerMDA-MB-43515.1 μM
Compound CAcetylcholinesterase InhibitionN/AStrong
Compound DAnticonvulsantMouse ModelEffective

Q & A

Q. Methodology :

Synthesize analogs : Vary substituents on the benzothiazole (e.g., halogen position) and morpholine (e.g., alkyl chain length) .

Assay biological activity : Test against target proteins (e.g., kinases) using enzymatic inhibition assays.

Computational docking : Use tools like AutoDock to map interactions (e.g., hydrogen bonding with benzothiazole’s chlorine) and identify critical binding residues .
Example : Replacing 7-chloro with 7-fluoro reduces potency by 50%, suggesting halogen size impacts target binding .

(Advanced) How should researchers resolve contradictions between in vitro and in vivo biological data?

Q. Approach :

  • Dose-response reevaluation : Confirm in vitro IC50 values align with pharmacokinetic parameters (e.g., plasma half-life).
  • Metabolite profiling : Use LC-MS to identify degradation products that may alter activity in vivo.
  • Molecular dynamics simulations : Assess compound stability in physiological environments (e.g., blood-brain barrier penetration) .
    Case Study : Fluorescence assays (in vitro) may overestimate activity due to aggregation artifacts; orthogonal methods like SPR (surface plasmon resonance) validate binding .

(Basic) What solvent systems are optimal for purification and crystallization?

  • Flash chromatography : Ethyl acetate/hexane (3:7) effectively separates polar byproducts.
  • Recrystallization : Use methanol/dichloromethane (1:1) for high-purity crystals. Crystallography (X-ray) confirms planar benzothiazole-oxazole stacking .

(Advanced) What computational strategies predict reactivity for derivatization?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the oxazole ring’s C5 position is electrophilic, favoring nucleophilic substitution .
  • Reactivity indexes : Fukui indices highlight regions prone to oxidation (e.g., morpholine’s nitrogen) .

(Advanced) How can analogs be designed to improve metabolic stability?

Q. Strategies :

  • Bioisosteric replacement : Substitute morpholine with piperazine to reduce CYP450-mediated oxidation.
  • Deuterium incorporation : Replace methyl groups with deuterated analogs to slow metabolism.
  • Prodrug approaches : Mask the amide group with ester prodrugs for enhanced oral bioavailability .

(Basic) What safety protocols are essential for handling this compound?

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/organ exposure.
  • Waste disposal : Neutralize hydrochloride salts with sodium bicarbonate before disposal .

(Advanced) How can fluorescence properties be leveraged for cellular imaging studies?

  • Fluorophore tagging : Attach dansyl chloride or BODIPY derivatives to the oxazole ring for live-cell tracking.
  • Quenching assays : Monitor fluorescence intensity changes upon target binding (e.g., Förster resonance energy transfer) .

(Advanced) What strategies validate target engagement in complex biological matrices?

  • Cellular thermal shift assay (CETSA) : Heat-shock treated lysates to assess compound-target stabilization.
  • Click chemistry : Incorporate alkyne handles for pull-down assays with azide-functionalized beads .

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